

Mass Spectrometry of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B581585

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride**. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry. It also includes a detailed, generalized experimental protocol for the analysis of small molecules of this nature. This guide is intended to serve as a practical resource for researchers and scientists involved in the characterization and analysis of similar chemical entities in drug discovery and development.

Introduction

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral benzonitrile derivative.^[1] As with many small molecules in the pharmaceutical pipeline, mass spectrometry is a critical analytical technique for its structural elucidation and purity assessment. This guide will delve into the theoretical mass spectrometry of this compound, providing predicted data and standardized protocols to aid in its analysis.

Chemical Properties

Property	Value	Source
Chemical Name	(R)-3-(1-Aminoethyl)benzonitrile hydrochloride	N/A
Molecular Formula	$C_9H_{10}N_2 \cdot HCl$	[2]
Molecular Weight	182.65 g/mol	[3]
Monoisotopic Mass	182.0610761 Da	[3]
CAS Number	1286693-23-9	[2]

Predicted Mass Spectrum and Fragmentation

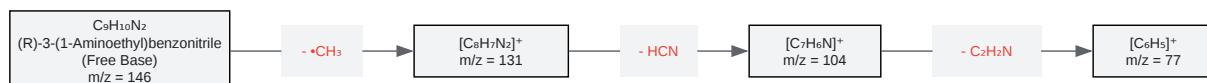
While an experimental mass spectrum for **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** is not readily available in public literature, a plausible fragmentation pattern can be predicted based on the functional groups present in the molecule: a primary amine, a benzonitrile group, and an aromatic ring. The following table summarizes the predicted major ions that would be observed in an electron ionization (EI) mass spectrum.

Predicted Quantitative Mass Spectrometry Data

m/z (Predicted)	Ion Structure	Proposed Fragmentation	Relative Abundance
146	$[C_9H_{10}N_2]^+$	Molecular ion of the free base	Moderate
131	$[C_8H_7N_2]^+$	Loss of a methyl radical ($\cdot CH_3$)	High (likely base peak)
104	$[C_7H_6N]^+$	Loss of HCN from the m/z 131 ion	Moderate
77	$[C_6H_5]^+$	Phenyl cation	Moderate

Predicted Fragmentation Pathway

The fragmentation of the (R)-3-(1-Aminoethyl)benzonitrile free base is expected to be initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed via alpha-cleavage, which is a common pathway for amines.[4][5]



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Predicted fragmentation pathway of (R)-3-(1-Aminoethyl)benzonitrile.

Experimental Protocol: Small Molecule Mass Spectrometry

This section provides a generalized experimental protocol for the mass spectrometric analysis of a small molecule standard like **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** using liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

- **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** standard
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (for mobile phase modification)
- HPLC vials and caps

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source

Sample Preparation

- Prepare a stock solution of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride** in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution of 10 µg/mL in a mixture of 50:50 methanol:water.
- Transfer the working solution to an HPLC vial for analysis.

LC-MS Parameters

3.4.1. Liquid Chromatography

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Methanol with 0.1% formic acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

3.4.2. Mass Spectrometry

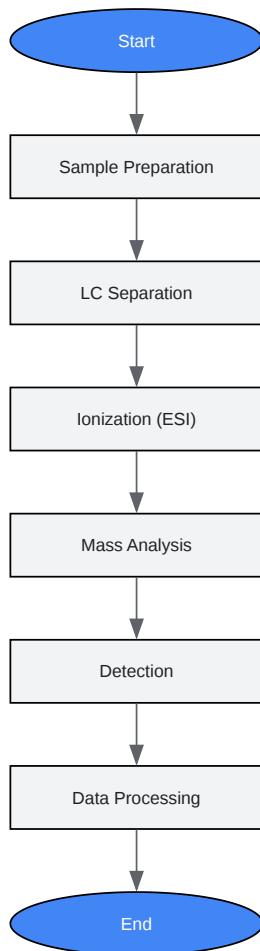
Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temp.	350 °C
Desolvation Gas Flow	600 L/hr
Scan Range	m/z 50 - 500

Data Analysis

- Acquire the mass spectrum of the analyte.
- Identify the molecular ion peak of the free base.
- Analyze the fragmentation pattern to confirm the structure.
- Process the data using appropriate software to determine the accurate mass and relative abundance of the ions.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small molecule.



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General workflow for LC-MS analysis of a small molecule.

Conclusion

This technical guide has provided a theoretical framework for the mass spectrometric analysis of **(R)-3-(1-Aminoethyl)benzonitrile hydrochloride**. The predicted fragmentation pattern and the detailed experimental protocol offer a solid starting point for researchers. While the provided information is based on established principles, experimental verification is crucial for definitive structural confirmation. The methodologies and workflows described herein are broadly applicable to the analysis of other small molecule drug candidates.

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